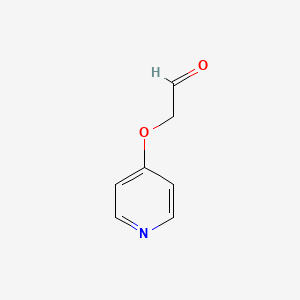
2-Pyridin-4-yloxyacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridin-4-yloxyacetaldehyde is an organic compound with the molecular formula C7H7NO2 It is characterized by the presence of a pyridine ring attached to an acetaldehyde group through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: 2-Pyridin-4-yloxyacetaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with acetaldehyde under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Pyridin-4-yloxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of (4-pyridinyloxy)acetic acid.
Reduction: Formation of (4-pyridinyloxy)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
2-Pyridin-4-yloxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Pyridin-4-yloxyacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Pyridine-2-carboxaldehyde: Similar structure but with the aldehyde group directly attached to the pyridine ring.
4-Hydroxypyridine: Lacks the acetaldehyde group but shares the pyridine ring structure.
2-(4-Pyridinyloxy)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness: 2-Pyridin-4-yloxyacetaldehyde is unique due to the presence of both a pyridine ring and an aldehyde group, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
163348-44-5 |
|---|---|
分子式 |
C7H7NO2 |
分子量 |
137.138 |
IUPAC名 |
2-pyridin-4-yloxyacetaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-5-6-10-7-1-3-8-4-2-7/h1-5H,6H2 |
InChIキー |
RLVRTSLXNUFGAM-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1OCC=O |
同義語 |
Acetaldehyde, (4-pyridinyloxy)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





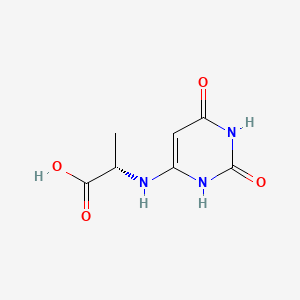
![N-[(R)-Benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B574780.png)
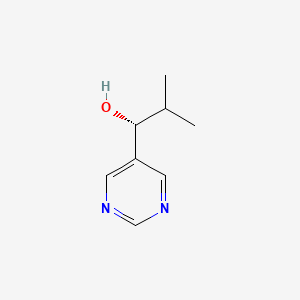
![3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal](/img/structure/B574784.png)
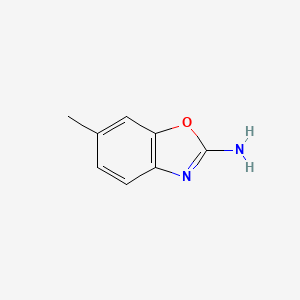
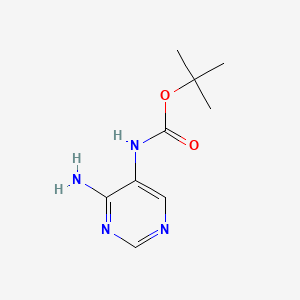
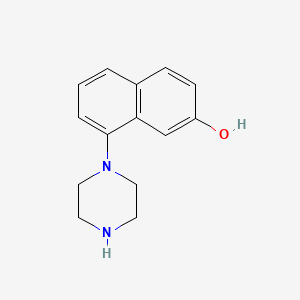
![tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate](/img/structure/B574790.png)
